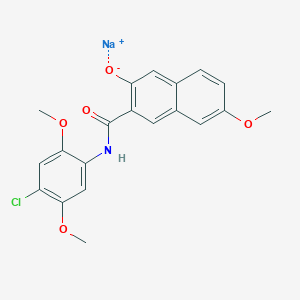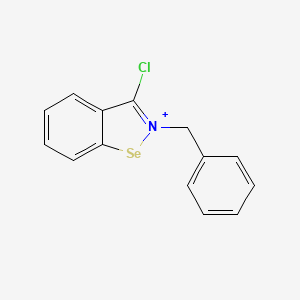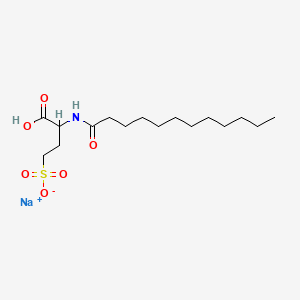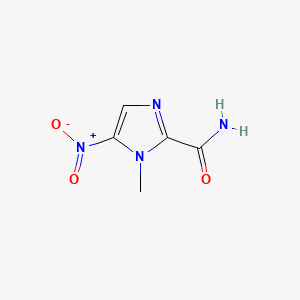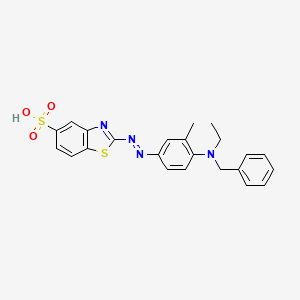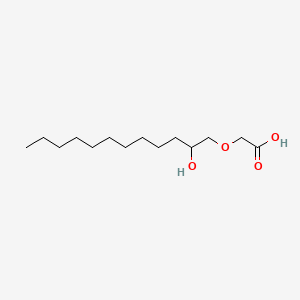
Lauryl glycol carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauryl glycol carboxylic acid is a surfactant compound that exhibits both hydrophilic and hydrophobic properties. This amphiphilic nature allows it to interact with both water and oil, making it a valuable ingredient in various industrial and consumer products. Surfactants like this compound are commonly used to reduce surface tension, enhance wetting, and improve the solubility of different substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lauryl glycol carboxylic acid can be synthesized through the ethoxylation of lauryl alcohol followed by carboxylation. The ethoxylation process involves the reaction of lauryl alcohol with ethylene oxide under alkaline conditions to form lauryl glycol. This intermediate is then subjected to carboxylation using carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ethoxylation reactors where lauryl alcohol is reacted with ethylene oxide. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure optimal yield and purity. The resulting lauryl glycol is then carboxylated using carbon dioxide in a continuous process to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lauryl glycol carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Lauric acid and other carboxylic acids.
Reduction: Lauryl alcohol and other alcohol derivatives.
Substitution: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
Lauryl glycol carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Commonly used in the formulation of detergents, emulsifiers, and personal care products
Mécanisme D'action
The mechanism of action of lauryl glycol carboxylic acid is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface between water and oil, allowing for better mixing and solubilization. This property is crucial in applications such as emulsification, where the compound helps stabilize oil-in-water or water-in-oil emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauric acid: A fatty acid with similar hydrophobic properties but lacks the glycol and carboxylic acid groups.
Sodium lauryl sulfate: A surfactant with a sulfate group instead of a carboxylic acid group, commonly used in detergents and personal care products.
Polyethylene glycol (PEG) ethers: Nonionic surfactants with varying chain lengths and hydrophilic properties
Uniqueness
Lauryl glycol carboxylic acid is unique due to its combination of glycol and carboxylic acid groups, which provide both hydrophilic and hydrophobic properties. This dual functionality makes it highly effective in reducing surface tension and enhancing solubility, setting it apart from other surfactants .
Propriétés
Numéro CAS |
119777-70-7 |
|---|---|
Formule moléculaire |
C14H28O4 |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
2-(2-hydroxydodecoxy)acetic acid |
InChI |
InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-13(15)11-18-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |
Clé InChI |
XVJWWVJIZHEXLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(COCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
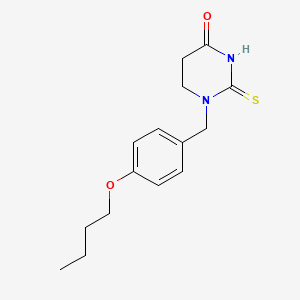

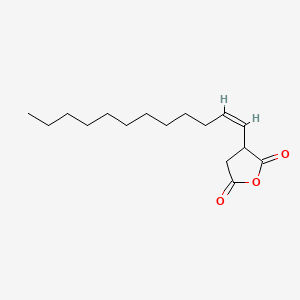
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
